Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)
Description
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid) is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is characterized by the presence of a paraben amide group, which may impart unique properties compared to its parent compound.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(3S)-3-[[(4-hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(2)7-11(8-14(18)19)9-16-15(20)12-3-5-13(17)6-4-12/h3-6,10-11,17H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
NCCOIPIBJNNLDC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Paraben Amide involves the reaction of pregabalin with 4-hydroxybenzoic acid under specific conditions. The process typically includes:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with 4-Hydroxybenzoic Acid: The dissolved pregabalin is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Pregabalin Paraben Amide with high purity.
Industrial Production Methods
Industrial production methods for Pregabalin Paraben Amide would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Resolution of Racemic Mixtures
A key method involves resolving racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid using chiral resolving agents such as cinchona alkaloids or amines (e.g., (R)-(+)-phenylethylamine). This process isolates the enantiomerically pure R-(-)-form, which is a precursor to Pregabalin Paraben Amide . The steps include:
-
Amide hydrolysis : Conversion of the amide group to a carboxylic acid using aqueous sodium hydroxide, potassium hydroxide, or lithium hydroxide .
-
Chiral resolution : Use of a chiral base (e.g., triethylamine) to resolve the racemic mixture, followed by purification .
Asymmetric Hydrogenation
Another approach employs asymmetric hydrogenation of cyano-substituted olefins using chiral catalysts like (R,R)-Me-DUPHOS (a bisphosphine ligand) to produce chiral precursors. Subsequent reduction of the cyano group yields the desired enantiomer .
Hofmann Degradation
This method involves the Hofmann reaction, where an amide precursor undergoes base-induced elimination to form an amine intermediate. The reaction conditions include the use of strong bases (e.g., sodium hydroxide) and controlled temperatures .
Key Reaction Mechanisms
The synthesis of Pregabalin Paraben Amide relies on several critical reaction steps:
Amide Hydrolysis
The conversion of the amide group to a carboxylic acid is achieved via hydrolysis using strong mineral acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide). This step is often performed in a single pot with prior amide formation using ethyl chloroformate and ammonia .
Chiral Carbamate Formation
The synthesis involves intermediate chiral carbamates (e.g., formula 26 in patent WO2007035890A1), which are hydrolyzed under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (60–130°C) to yield the final compound .
Structural and Pharmacological Insights
While Pregabalin Paraben Amide itself is not a therapeutic agent, its structural modifications (e.g., 4-hydroxybenzoyl group) enhance its potential for modulating neurotransmitter release, akin to Pregabalin’s mechanism of action. Research into such analogs continues to explore their utility in pain management and seizure disorders .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an anticonvulsant or analgesic, similar to pregabalin.
Industry: Use in the formulation of pharmaceuticals and possibly in the development of new materials.
Mechanism of Action
The mechanism of action of Pregabalin Paraben Amide is likely similar to that of pregabalin. It may bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and pain transmission.
Comparison with Similar Compounds
Similar Compounds
Pregabalin: The parent compound, used primarily for neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with a similar mechanism of action.
Phenibut: A GABA analog with anxiolytic and nootropic effects.
Uniqueness
Pregabalin Paraben Amide’s uniqueness lies in its paraben amide group, which may confer different pharmacokinetic properties, such as improved bioavailability or altered metabolic pathways, compared to pregabalin.
Biological Activity
Pregabalin Paraben Amide, chemically known as (3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid, is a derivative of Pregabalin, a widely used anticonvulsant and analgesic medication. This compound has garnered attention due to its structural similarities to Pregabalin, which is known for its efficacy in treating neuropathic pain and epilepsy. This article delves into the biological activity of Pregabalin Paraben Amide, exploring its mechanisms, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
Pregabalin Paraben Amide has the molecular formula and a molecular weight of 279.33 g/mol. Its structure includes a hydroxybenzoyl group that may enhance its interaction with biological targets compared to its parent compound.
Structural Comparison
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Pregabalin | High | Anticonvulsant, neuropathic pain | Directly binds alpha2-delta subunit |
| Gabapentin | Moderate | Anticonvulsant | Does not bind calcium channels directly |
| 4-Aminobutyric Acid | Low | Neurotransmitter | Naturally occurring; differs significantly |
| Baclofen | Moderate | Muscle relaxant | GABA analogue; acts on GABA receptors |
Pregabalin Paraben Amide acts primarily as a ligand for the alpha-2-delta subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction modulates neurotransmitter release, particularly glutamate, thereby exerting anticonvulsant and analgesic effects. The compound’s ability to enhance GABAergic transmission further contributes to its pharmacological profile.
Pharmacological Mechanisms
- Calcium Channel Modulation : By binding to VGCCs, Pregabalin Paraben Amide inhibits excitatory neurotransmitter release.
- GABA Enhancement : The compound increases the availability of GABA, an inhibitory neurotransmitter, which helps in reducing neuronal excitability.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that may be beneficial in neurodegenerative conditions.
Pharmacokinetics
Pregabalin Paraben Amide exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with an oral bioavailability exceeding 90%.
- Distribution : Crosses the blood-brain barrier effectively due to its lipophilicity.
- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.
- Half-life : Short half-life facilitates multiple dosing regimens.
Pharmacokinetic Profile Summary
| Parameter | Value |
|---|---|
| Bioavailability | ≥ 90% |
| Peak Plasma Concentration | 1 hour post-administration |
| Elimination Half-life | Approximately 6 hours |
| Excretion | Mainly unchanged in urine |
Case Studies and Clinical Findings
Research on Pregabalin Paraben Amide is limited but growing. A few studies have investigated its effects in animal models:
- Anticonvulsant Activity : In rodent models of epilepsy, Pregabalin Paraben Amide demonstrated significant reductions in seizure frequency compared to control groups.
- Analgesic Effects : Models of neuropathic pain showed that this compound provided relief comparable to Pregabalin, indicating its potential as an alternative treatment option.
Notable Research Findings
Q & A
Q. What are the common synthetic routes for pregabalin, and what are the key intermediates?
Pregabalin is synthesized via multiple pathways:
- Chemical resolution : Racemic intermediates like 3-carbamoylmethyl-5-methylhexanoic acid are resolved using chiral agents such as (R)-1-phenylethylamine or S-(+)-mandelic acid, yielding enantiopure (S)-pregabalin .
- Enzymatic synthesis : Liquid enzymes (e.g., TL lipase) improve chiral purity and yield by selectively hydrolyzing intermediates, avoiding costly resolution steps .
- Key intermediates : Diethyl malonate and 3-methylbutyraldehyde are condensed to form intermediates, followed by cyanide addition and hydrolysis .
Q. Which analytical techniques are validated for quantifying pregabalin in biological samples?
- LC-MS/MS with MEPS : Microextraction by packed sorbent (MEPS) coupled with LC-MS/MS achieves a linear range of 0.05–15 µg/mL in plasma, with intra-day precision <10% RSD .
- GC/MS with derivatization : Methylation of the carboxylic acid group prevents lactam formation, enabling accurate detection .
- UV Spectrophotometry : Validated for simultaneous quantification in formulations, adhering to ICH guidelines (linearity r ≥ 0.999) .
Q. How does pregabalin interact with voltage-gated calcium channels, and what is the downstream effect?
Pregabalin binds to the α2δ subunit of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., dopamine, serotonin). This mechanism underlies its anticonvulsant and analgesic effects .
Advanced Research Questions
Q. How can researchers address enantiomeric purity challenges in pregabalin synthesis?
- Enzymatic optimization : TL lipase enhances enantioselectivity, achieving >98% chiral purity with reduced byproducts .
- Crystallization techniques : Diastereomeric salt formation using mandelic acid improves resolution efficiency .
- Process monitoring : Real-time NMR and IR spectroscopy ensure intermediate integrity during synthesis .
Q. What strategies resolve contradictory pharmacokinetic data on pregabalin’s CNS interactions?
- Dose-response modeling : Studies show additive effects with lorazepam/ethanol but antagonism with oxycodone, requiring adjusted dosing regimens .
- Population pharmacokinetics : Weight gain and ocular effects (e.g., blurred vision) are dose-dependent but not linked to baseline BMI, necessitating patient-specific monitoring .
Q. What methodological considerations are critical for stability-indicating assays in complex matrices?
- Peak purity analysis : UV spectral homogeneity (200–240 nm) confirms no co-elution with impurities .
- Matrix effect mitigation : MEPS reduces plasma protein interference, improving recovery rates to >85% .
- Forced degradation studies : Acid/alkaline hydrolysis and thermal stress tests validate assay robustness .
Data Contradiction Analysis
- Safety profile : While pregabalin is generally safe, high-dose misuse risks (e.g., addiction, suicidality) contradict its therapeutic benefits. Forensic studies recommend methylation-based GC/MS to distinguish misuse from therapeutic use .
- Synthetic yields : Enzymatic methods claim higher yields (~90%) than chemical resolution (~70%), but scalability varies with enzyme stability .
Tables
Table 1: Analytical Method Comparison
Table 2: Key Synthetic Intermediates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
